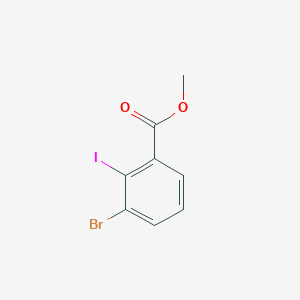

Methyl 3-bromo-2-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

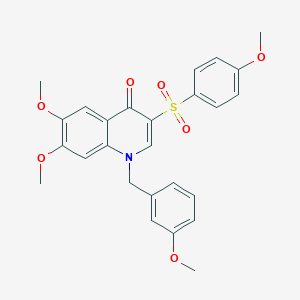

Methyl 3-bromo-2-iodobenzoate is a compound that is not directly studied in the provided papers. However, related compounds with bromo and benzoate groups have been synthesized and characterized, which can provide insights into the properties and reactivity of similar compounds. For instance, the synthesis of various brominated benzoate derivatives and their structural characterization has been reported, which may share some chemical properties with methyl 3-bromo-2-iodobenzoate .

Synthesis Analysis

The synthesis of related compounds typically involves halogenation reactions, where bromine atoms are introduced into the molecular structure. For example, a compound was synthesized using bromination, reduction, oxidation, and Friedel-Crafts reactions . Another study reported the synthesis of a brominated compound through a regioselective bromocyclization of 2-alkynylbenzoic acids . These methods could potentially be adapted for the synthesis of methyl 3-bromo-2-iodobenzoate.

Molecular Structure Analysis

The molecular structures of brominated benzoates have been determined using techniques such as single-crystal X-ray diffraction and spectroscopic methods . These studies provide detailed information on the geometrical parameters of the molecules, which are crucial for understanding the reactivity and properties of the compounds. The presence of bromine atoms in the molecular structure can significantly influence the electronic distribution and steric effects, which are important factors in the reactivity of methyl 3-bromo-2-iodobenzoate.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoates includes their participation in substitution reactions, where the bromine atoms can be replaced by other groups . Additionally, the presence of bromine can facilitate further functionalization of the molecule through cross-coupling reactions . These reactions are relevant to the potential chemical behavior of methyl 3-bromo-2-iodobenzoate in various synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoates have been studied using various computational methods, such as density functional theory (DFT) . These studies include the analysis of vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals. The polarizability and hyperpolarizability of these compounds have also been calculated to assess their nonlinear optical (NLO) activity . Such properties are indicative of how methyl 3-bromo-2-iodobenzoate might behave under different physical conditions and in the presence of electric fields.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 3-bromo-2-iodobenzoate is used in various chemical syntheses and reactions. For instance, it serves as a substrate in palladium-catalyzed carbonylation reactions. Depending on the substituents, different compounds can be synthesized, demonstrating its versatility in organic synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006). Moreover, in the synthesis of phthalide derivatives, methyl 3-bromo-2-iodobenzoate reacts with various aldehydes, highlighting its use in producing a wide range of chemical compounds (Rayabarapu, Chang, & Cheng, 2004).

Catalysis and Material Science

The compound is also involved in catalysis and material science. For example, in heterogeneous Pd/C-catalyzed Suzuki–Miyaura coupling reactions, methyl 3-bromo-2-iodobenzoate interacts with aryl boronic acids to synthesize new para-terphenyl derivatives (Avula, Rehman, Anwar, Aalthani, Csuk, & Al-Harrasi, 2020). Additionally, in the field of organometallic chemistry, it's used for DFT (Density Functional Theory) studies to understand reactivity in copper-catalyzed cross-coupling reactions (Jover, 2018).

Environmental and Biological Applications

In environmental science, methyl 3-bromo-2-iodobenzoate is studied for its degradation and interaction with microorganisms. A strain of Pseudomonas aeruginosa was found to degrade 2-bromobenzoate, a compound related to methyl 3-bromo-2-iodobenzoate, suggesting potential environmental applications (Higson & Focht, 1990). Additionally, its derivatives have been studied for antifungal activity, indicating potential biological applications (Lehtonen, Summers, & Carter, 1972).

Safety and Hazards

“Methyl 3-bromo-2-iodobenzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mécanisme D'action

“Methyl 3-bromo-2-iodobenzoate” is a chemical compound with the molecular formula C8H6BrIO2 . It has a molecular weight of 340.94 g/mol . The compound is a solid or semi-solid or liquid or block in appearance . It has a density of 2.1±0.1 g/cm3 and a boiling point of 311.2±22.0 °C at 760 mmHg . The compound should be stored at room temperature, in a sealed, dry, and dark environment .

Propriétés

IUPAC Name |

methyl 3-bromo-2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNHIBMLWUZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-2-iodobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)

![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)

![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2508917.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2508923.png)